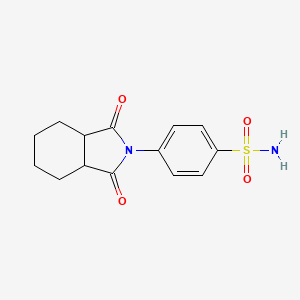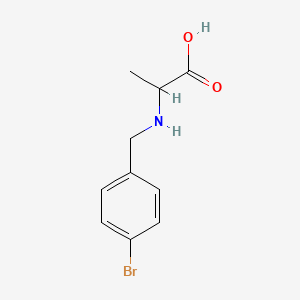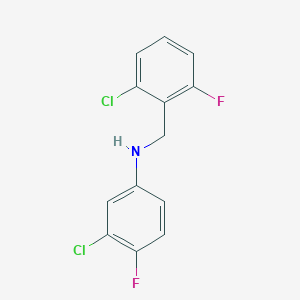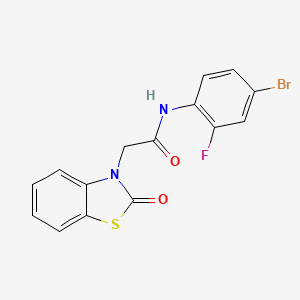
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxo-hexahydroisoindol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H10N2O4S It is characterized by the presence of a hexahydroisoindole ring fused with a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-hexahydroisoindol-2-yl)benzenesulfonamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually employed.
Solvent: Common solvents include dichloromethane or dimethylformamide.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Phthalic anhydride, amines, and sulfonating agents.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxo-hexahydroisoindol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxo-hexahydroisoindol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxo-hexahydroisoindol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamide
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
- 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester
Uniqueness
4-(1,3-Dioxo-hexahydroisoindol-2-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hexahydroisoindole ring provides stability and allows for diverse functionalization, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C14H16N2O4S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4H2,(H2,15,19,20) |
Clave InChI |
KWBXEOTZQGMCDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490286.png)

![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![1-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490320.png)
![[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B12490322.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)

![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490344.png)
![6-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490348.png)

![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12490355.png)
![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)
![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
